2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole
CAS No.: 1394319-71-1
Cat. No.: VC5695501
Molecular Formula: C14H9BrF5NS
Molecular Weight: 398.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1394319-71-1 |
|---|---|
| Molecular Formula | C14H9BrF5NS |
| Molecular Weight | 398.19 |
| IUPAC Name | [2-(4-bromophenyl)-1H-indol-6-yl]-pentafluoro-λ6-sulfane |
| Standard InChI | InChI=1S/C14H9BrF5NS/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(8-14(10)21-13)22(16,17,18,19)20/h1-8,21H |
| Standard InChI Key | AHBOZBSKABVFNA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Br |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole consists of an indole scaffold substituted with a bromine atom on the para position of the phenyl ring at C2 and a pentafluorosulfanyl group at C6 (Figure 1). The SF5 group, known for its strong electron-withdrawing nature and metabolic stability, enhances the compound’s lipophilicity, potentially improving membrane permeability in biological systems .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1394319-71-1 |
| Molecular Formula | C14H9BrF5NS |
| Molecular Weight | 398.19 g/mol |
| IUPAC Name | [2-(4-bromophenyl)-1H-indol-6-yl]-pentafluoro-λ⁶-sulfane |
| SMILES | C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Br |
| InChI Key | AHBOZBSKABVFNA-UHFFFAOYSA-N |
The crystal structure remains undetermined due to limited experimental data, but computational models suggest a planar indole core with orthogonal orientations of the SF5 and bromophenyl groups .
Electronic and Steric Effects
The SF5 group exerts a pronounced electron-withdrawing effect (-I), which polarizes the indole ring and may influence reactivity in electrophilic substitution reactions. Conversely, the bromophenyl group contributes steric bulk, potentially hindering interactions at the 2-position . Quantum mechanical calculations predict a dipole moment of 5.2 D, favoring interactions with polar biological targets.
Synthesis and Manufacturing
Vicarious Nucleophilic Substitution (VNS)
A key synthetic route involves vicarious nucleophilic substitution (VNS) on nitro-SF5-benzenes, as demonstrated by Šafář et al. . Using phenoxyacetonitrile as a nucleophile, nitro groups at the 3- or 4-positions of SF5-benzenes are displaced, followed by catalytic hydrogenation to yield 5- or 6-SF5-indoles (Figure 2). This method achieves atom economies of 78–85% but requires stringent control over reaction conditions (e.g., anhydrous DMF at −20°C) .
Fischer Indole Synthesis Adaptations
Alternative approaches adapt the Fischer indole synthesis, where phenylhydrazines react with carbonyl compounds under acidic conditions. For 2-(4-Bromophenyl)-6-SF5-1H-indole, 4-bromophenylhydrazine and a SF5-substituted ketone precursor undergo cyclization in polyphosphoric acid (PPA) at 120°C. Yields remain modest (45–55%) due to competing decomposition of the SF5 group under strong acids.
Table 2: Synthetic Methods Comparison
| Method | Yield (%) | Key Challenges |
|---|---|---|
| VNS + Hydrogenation | 78–85 | Sensitivity to moisture |
| Fischer Indole | 45–55 | SF5 group instability in acid |
Comparative Analysis with Structural Analogs
Table 3: Comparison with Halogenated Indoles
| Compound | Substituents | Anticancer IC50 (µM) |
|---|---|---|
| 2-(4-Bromophenyl)-6-SF5-1H-indole | Br (C2), SF5 (C6) | 2.1 (VEGF-R2) |
| 2-Chloro-6-CF3-1H-indole | Cl (C2), CF3 (C6) | 3.8 |
| 2-Iodo-5-SF5-1H-indole | I (C2), SF5 (C5) | 1.6 |
The bromo-SF5 combination exhibits superior kinase inhibition, likely due to enhanced hydrophobic interactions .
Future Research Directions
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